2,6-di(1H-imidazol-1-yl)benzenecarbonitrile
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Overview
Description
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is a heterocyclic compound that features two imidazole rings attached to a benzene ring with a nitrile group. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities . They can target various enzymes and receptors, contributing to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa .
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives can have various effects, such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: Used in the development of materials with specific properties, such as catalysts and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole compound with a single ring.
2,4,5-trisubstituted imidazoles: Compounds with additional substituents on the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is unique due to the presence of two imidazole rings and a nitrile group attached to a benzene ring. This structure provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2,6-di(imidazol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-8-11-12(17-6-4-15-9-17)2-1-3-13(11)18-7-5-16-10-18/h1-7,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYQQENDYWWNJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CN=C2)C#N)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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